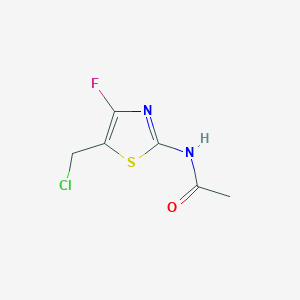
N-(5-(Chloromethyl)-4-fluorothiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(Chloromethyl)-4-fluorothiazol-2-yl)acetamide is a heterocyclic compound that contains a thiazole ring substituted with a chloromethyl group at the 5-position and a fluorine atom at the 4-position. The acetamide group is attached to the 2-position of the thiazole ring. This compound is of interest due to its potential biological activities and applications in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(Chloromethyl)-4-fluorothiazol-2-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of α-haloketones with thiourea. For example, 2-chloroacetophenone can react with thiourea in the presence of a base to form the thiazole ring.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced by reacting the thiazole derivative with chloromethyl methyl ether in the presence of a Lewis acid such as aluminum chloride.
Fluorination: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor.
Acetamide Formation: The final step involves the acylation of the thiazole derivative with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-(Chloromethyl)-4-fluorothiazol-2-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiazole ring and the chloromethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and primary amines can be used under mild conditions.
Electrophilic Substitution: Reagents such as bromine, iodine, and nitronium ions can be used under acidic conditions.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide and reducing agents such as sodium borohydride can be used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thioethers, and amines.
Electrophilic Substitution: Products include halogenated and nitrated derivatives.
Oxidation and Reduction: Products include sulfoxides, sulfones, and reduced thiazole derivatives.
Aplicaciones Científicas De Investigación
N-(5-(Chloromethyl)-4-fluorothiazol-2-yl)acetamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for its anti-inflammatory and anticancer properties.
Industry: Used in the development of agrochemicals, dyes, and materials science.
Mecanismo De Acción
The mechanism of action of N-(5-(Chloromethyl)-4-fluorothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in biological processes, leading to its observed biological activities. For example, it may inhibit microbial enzymes, leading to its antimicrobial effects, or interact with cellular signaling pathways, leading to its anticancer effects.
Comparación Con Compuestos Similares
N-(5-(Chloromethyl)-4-fluorothiazol-2-yl)acetamide can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Tiazofurin: An antineoplastic drug with a thiazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazole derivatives.
Propiedades
Fórmula molecular |
C6H6ClFN2OS |
|---|---|
Peso molecular |
208.64 g/mol |
Nombre IUPAC |
N-[5-(chloromethyl)-4-fluoro-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C6H6ClFN2OS/c1-3(11)9-6-10-5(8)4(2-7)12-6/h2H2,1H3,(H,9,10,11) |
Clave InChI |
CHEJGQRQAPZUAQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=NC(=C(S1)CCl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















